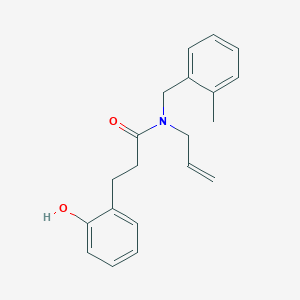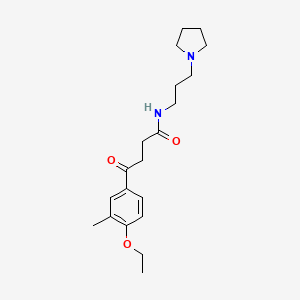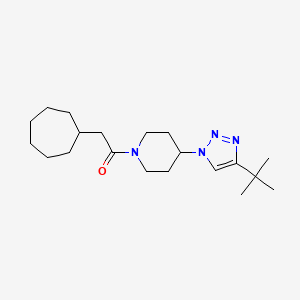![molecular formula C13H13F2N3O2S B5906886 4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B5906886.png)
4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethoxy group, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Etherification Reaction: The process begins with the etherification of 3-fluoro-4-hydroxy benzaldehyde to obtain 4-difluoromethoxy-3-fluorobenzaldehyde.
Electrophilic Substitution: The 4-difluoromethoxy-3-fluorobenzaldehyde undergoes electrophilic substitution using alkoxy phenylcyclofluorine to yield 3-cyclopropyl methoxy-4-difluoromethoxy benzaldehyde.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Controlled Reaction Conditions: Maintaining specific temperatures and reaction times to ensure high yield and purity.
Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Safety Measures: Implementing safety protocols to handle hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiol Derivatives: Produced via reduction reactions.
Substituted Triazoles: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in key biological pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic acid
- 4-(Difluoromethoxy)-3-(cyclopropylmethoxy)-benzaldehyde
Uniqueness
4-CYCLOPROPYL-5-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole ring with cyclopropyl and difluoromethoxy groups, which imparts distinct chemical properties and biological activities compared to similar compounds.
Propriétés
IUPAC Name |
4-cyclopropyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O2S/c1-19-10-6-7(2-5-9(10)20-12(14)15)11-16-17-13(21)18(11)8-3-4-8/h2,5-6,8,12H,3-4H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCMXYGMODKWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=S)N2C3CC3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1-morpholin-4-ylpropan-2-amine](/img/structure/B5906810.png)
amino](4-methoxy-3,5-dimethylphenyl)acetic acid](/img/structure/B5906812.png)
![methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate](/img/structure/B5906816.png)
![2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5906821.png)
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)







![3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-PYRIMIDINYL)PROPANAMIDE](/img/structure/B5906879.png)
![1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(3-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B5906889.png)
